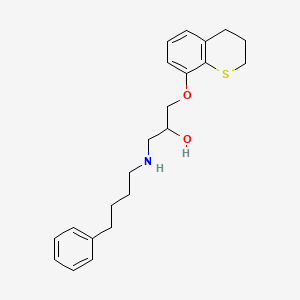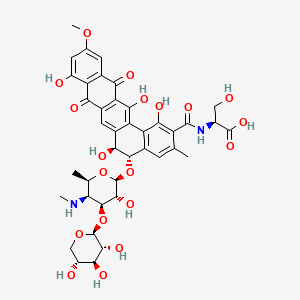
L-Serine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Sérine, N-((5-((4,6-didésoxy-4-(méthylamino)-3-O-bêta-D-xylopyranosyl-bêta-D-galactopyranosyl)oxy)-5,6,8,13-tétrahydro-1,6,9,14-tétrahydroxy-11-méthoxy-3-méthyl-8,13-dioxobenzo(a)naphtacène-2-yl)carbonyl)-, (5S-trans)- est un composé organique complexe avec une structure unique qui comprend plusieurs fragments de sucre et un noyau tétracyclique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels, les réactions de glycosylation et la formation du noyau tétracyclique. Les conditions de réaction nécessitent souvent des catalyseurs, des solvants et des contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, d’équipements de synthèse automatisés et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : les groupes hydroxyle présents dans la structure peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : les groupes carbonyle peuvent être réduits pour former des alcools.
Substitution : les groupes amino et hydroxyle peuvent participer à des réactions de substitution pour former de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des niveaux de pH spécifiques, des températures et des solvants pour réaliser les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie
En biologie, ce composé peut être étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et autres biomolécules. Il pourrait servir de composé modèle pour comprendre le comportement de produits naturels similaires.
Médecine
En médecine, ce composé pourrait avoir des applications thérapeutiques potentielles, telles que l’action d’antibiotique, d’agent anticancéreux ou d’inhibiteur enzymatique. La recherche dans ce domaine se concentrerait sur son efficacité, sa sécurité et son mécanisme d’action.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, de produits pharmaceutiques ou de produits agrochimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It could serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antibiotic, anticancer agent, or enzyme inhibitor. Research in this area would focus on its efficacy, safety, and mechanism of action.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes, les récepteurs ou l’ADN. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou la modulation des voies de signalisation. Des études détaillées seraient nécessaires pour élucider les mécanismes exacts et identifier les principales cibles moléculaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres composés tétracycliques glycosylés, tels que certains antibiotiques et produits naturels. Ces composés partagent des caractéristiques structurales et peuvent présenter des activités biologiques similaires.
Unicité
Ce qui distingue ce composé, c’est sa combinaison spécifique de fragments de sucre et du noyau tétracyclique, ce qui peut conférer des propriétés et des activités uniques.
Propriétés
Numéro CAS |
148763-62-6 |
|---|---|
Formule moléculaire |
C40H44N2O19 |
Poids moléculaire |
856.8 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-34(53)36(26(41-3)12(2)59-40)61-39-33(52)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12-,18+,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clé InChI |
SFXVRNRSRKABOY-QSFUVNTFSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







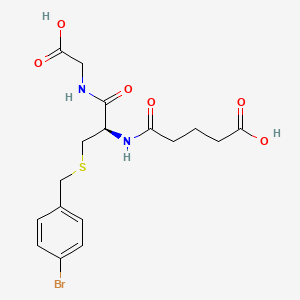
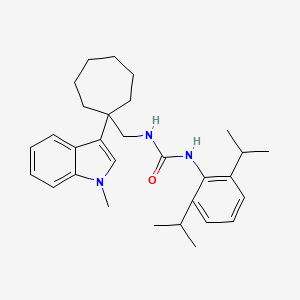

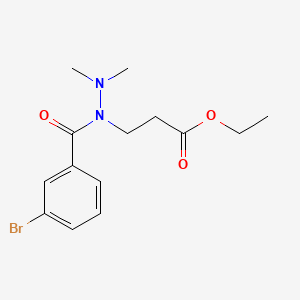
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
